3-(2-Phenoxyacetamido)benzamide
Description
It is synthesized via a two-step process: (1) reaction of phenoxyacetyl chloride with aminobenzamide precursors in pyridine at 0–5°C, followed by crystallization from ethanol, yielding a sand-colored solid with a melting point of 168–170°C . Key spectroscopic data include IR absorption bands at 3400–3212 cm⁻¹ (NH/NH₂) and 1678/1652 cm⁻¹ (C=O stretches), as well as distinct ¹H NMR signals (e.g., δ 4.72 ppm for OCH₂ and δ 10.24 ppm for NH) .
This compound is part of a broader class of 2-acetamidobenzamide derivatives investigated for antiproliferative activity, particularly against leukemia cell lines . Its design is inspired by bioactive scaffolds in kinase inhibitors (e.g., FLT3 inhibitors) and antiviral agents (e.g., HIV-protease inhibitors), where the phenoxyacetamido group contributes to target binding .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c16-15(19)11-5-4-6-12(9-11)17-14(18)10-20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,19)(H,17,18) |
InChI Key |
GUVWCJSTUIKQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-(2-Phenoxyacetamido)benzamide are influenced by its structural features, which can be compared to analogs through the following categories:
Positional Isomers
- 4-(2-Phenoxyacetamido)benzamide (21): The para-substituted isomer exhibits distinct antiproliferative activity compared to the meta-substituted derivative (22).
- 2-(2-Phenoxyacetamido)benzamide (17a–v series): Ortho-substituted derivatives generally show reduced solubility due to intramolecular hydrogen bonding, as evidenced by higher melting points (>180°C in some cases) .
Scaffold Modifications
- However, this may also increase off-target toxicity .
- ZINC1162830: A phenoxyacetamido-containing analog (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide) shares structural similarity but differs in H-bond acceptor count (5 vs. 7 in tivozanib) and rotatable bonds (7 vs. 6), impacting VEGFR-2 inhibition efficacy .
Functional Group Variations
- 2-[(2-Chloroacetyl)amino]-N-(3-methylphenyl)benzamide (CAS 22312-75-0): Substituting phenoxy with chloroacetyl introduces a stronger electron-withdrawing group, altering electronic density on the benzamide ring. This compound’s bioactivity profile remains uncharacterized but may favor alkylation-dependent mechanisms .
- 3-(4-Methylbenzamide) Derivatives : Carbonic anhydrase IX/XII inhibitors like 7c (Ki = 17.00 nM for hCA XII) demonstrate that methyl substituents on the benzamide ring enhance isoform selectivity compared to unsubstituted analogs .
Physicochemical and Structural Data
Key Research Findings
- Synthetic Accessibility: this compound is synthesized in moderate yield (26%), with purification challenges due to competing ortho/para substitution pathways .
- Structure-Activity Relationships (SAR): Meta-substitution optimizes steric compatibility with kinase active sites, as seen in FLT3 inhibitors .
- Mechanistic Insights: Preliminary studies suggest the phenoxyacetamido scaffold interferes with ATP-binding domains in kinases, though exact targets remain unconfirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
